molecular formula C30H29BrN2O5 B2802562 2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid CAS No. 2253629-85-3

2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid

Katalognummer: B2802562
CAS-Nummer: 2253629-85-3
Molekulargewicht: 577.475
InChI-Schlüssel: CKKZOCSLJVKUFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid is a useful research compound. Its molecular formula is C30H29BrN2O5 and its molecular weight is 577.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid is a complex organic compound with significant potential in pharmaceutical research. Its unique structure, which includes a brominated pyridine and a fluorenylmethoxycarbonyl moiety, suggests various biological activities, particularly in medicinal chemistry.

Molecular Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C30H29BrN2O5
Molecular Weight 577.4657
CAS Number 2253629-85-3
SMILES Notation OC(=O)COC1(CC2(C1)CCN(CC2)C(=O)OCC1c2ccccc2c2c1cccc2)c1ccc(nc1)Br

This structure facilitates interactions with biological targets, making it a candidate for drug development aimed at specific pathways involved in diseases.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Similar compounds have shown efficacy as inhibitors or modulators in various biochemical pathways, particularly those related to cancer and neurodegenerative disorders. The mechanism may involve:

  • Inhibition of Oncogenic Pathways : Compounds with similar structures have been reported to inhibit RAS proteins, which are crucial in cell proliferation and differentiation. The ability to target mutated forms of RAS (e.g., KRAS G12C) is particularly promising for cancer therapy .
  • Modulation of Enzyme Activity : The structural features suggest potential interactions with enzymes involved in metabolic pathways, possibly leading to altered cellular responses.

Biological Evaluations

Research studies have explored the biological activity of related compounds, providing insights into the expected effects of this compound:

  • Antitumor Activity : In vivo studies have indicated that derivatives similar to this compound can exhibit dose-dependent antitumor effects in xenograft models, suggesting that this compound may also possess similar properties .
  • Cytotoxicity Assessments : Preliminary cytotoxicity evaluations are essential to determine the safety profile of the compound. Compounds with analogous structures have shown varying degrees of cytotoxicity against cancer cell lines, indicating the need for further testing on this specific compound .

Case Studies

Several studies have documented the biological activities of structurally related compounds:

  • Study on KRAS Inhibition : A study identified derivatives that bind covalently to KRAS G12C, demonstrating significant antitumor efficacy in animal models. This highlights the potential for similar compounds to target oncogenic mutations effectively .

Wissenschaftliche Forschungsanwendungen

Biological Applications

Research indicates that compounds with similar structures often exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes such as cancer and neurodegenerative disorders. The potential applications of this compound in medicinal chemistry include:

  • Drug Development : Targeting specific proteins or pathways implicated in diseases.
  • Therapeutic Agents : Developing inhibitors or modulators for biochemical pathways.
  • Biological Assays : Evaluating the compound's efficacy against various disease models.

Case Studies

Several studies have explored the biological activity of compounds related to 2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid:

  • Cancer Research : Investigations into its inhibitory effects on cancer cell lines have shown promising results, indicating potential use as an anticancer agent.
  • Neurodegenerative Disorders : Studies suggest that similar compounds may act on pathways involved in neuroprotection, highlighting their therapeutic potential in treating conditions like Alzheimer's disease.

Spectroscopic Analysis

To confirm the structure and purity of synthesized compounds, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed. These analyses provide insights into the compound's chemical behavior and stability under various conditions.

Eigenschaften

IUPAC Name

2-[[2-(6-bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29BrN2O5/c31-26-10-9-20(15-32-26)30(38-17-27(34)35)18-29(19-30)11-13-33(14-12-29)28(36)37-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-10,15,25H,11-14,16-19H2,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKZOCSLJVKUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)(C3=CN=C(C=C3)Br)OCC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.